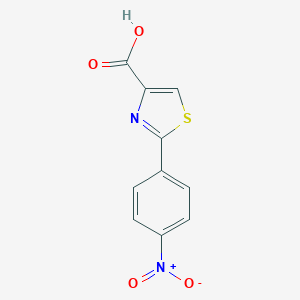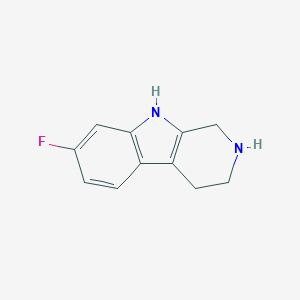
7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline
Descripción general
Descripción
7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline is an organic compound with the molecular formula C11H11FN2 and a molecular weight of 190.22 g/mol . It belongs to the class of beta-carbolines, which are known for their diverse biological activities. This compound is characterized by the presence of a fluorine atom at the 7th position of the beta-carboline structure, which can significantly influence its chemical and biological properties .
Aplicaciones Científicas De Investigación
7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Studies have explored its potential as a modulator of biological pathways.
Medicine: Research has investigated its potential therapeutic effects, including its role as an inhibitor of certain enzymes.
Industry: It is used in the development of new materials and chemical processes.
Safety and Hazards
When handling “7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline”, personal protective equipment should be worn and adequate ventilation should be ensured . It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and
Mecanismo De Acción
Target of Action
Related compounds such as tryptolines are known to be potent reuptake inhibitors of serotonin and epinephrine .
Mode of Action
Similar compounds like tryptolines are competitive selective inhibitors of the enzyme monoamine oxidase type a (mao-a) .
Biochemical Pathways
Inhibition of mao-a by similar compounds can affect the metabolism of monoamines .
Result of Action
Inhibition of mao-a can lead to increased levels of monoamines in the brain, which can have various effects depending on the specific monoamine .
Métodos De Preparación
The synthesis of 7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route includes the reaction of tryptamine derivatives with fluorinated aldehydes or ketones, followed by cyclization under acidic or basic conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Análisis De Reacciones Químicas
7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro-beta-carboline derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the reaction conditions and the reagents used.
Comparación Con Compuestos Similares
7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline can be compared with other beta-carbolines such as:
Norharmane: Lacks the fluorine atom, leading to different biological activities.
Harmane: Another beta-carboline with distinct pharmacological properties.
Harmine: Known for its psychoactive effects and use in traditional medicine.
The presence of the fluorine atom in this compound makes it unique, potentially enhancing its chemical stability and biological activity compared to its non-fluorinated counterparts .
Propiedades
IUPAC Name |
7-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2/c12-7-1-2-8-9-3-4-13-6-11(9)14-10(8)5-7/h1-2,5,13-14H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGGOPSBNVEBDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C3=C(N2)C=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10567896 | |
| Record name | 7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177858-80-9 | |
| Record name | 7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
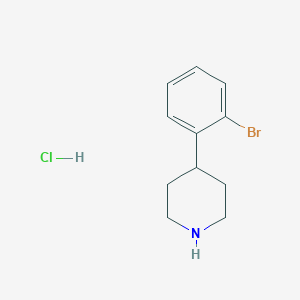
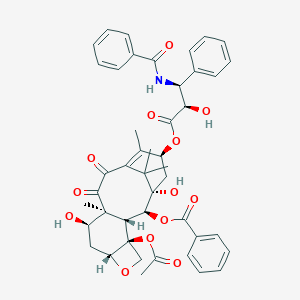
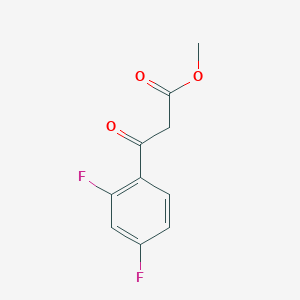
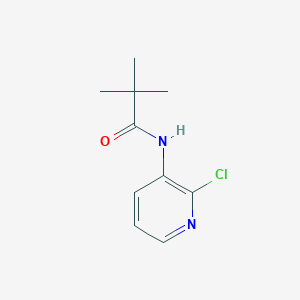



![1-[(4-Methylphenyl)sulfonyl]azetidin-3-yl 4-methylbenzenesulfonate](/img/structure/B176111.png)


